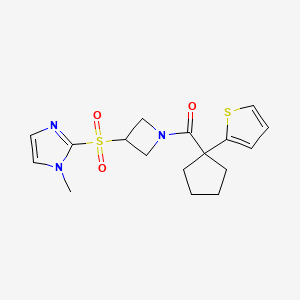

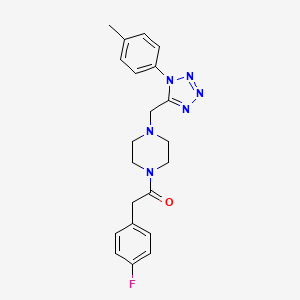

![molecular formula C16H12F2N2S3 B2998656 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole CAS No. 338772-55-7](/img/structure/B2998656.png)

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole, also known as BFST, is an organic compound of the thiadiazole family with a wide range of applications in both scientific research and industry. BFST is synthesized by a process of nitration and subsequent reduction of 1,2,4-thiadiazole, and is a versatile compound capable of forming a variety of derivatives. This versatility has enabled its use in a variety of scientific research applications, including its use as a fluorescent dye, a corrosion inhibitor, and a catalyst for organic reactions. In addition, BFST has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

科学的研究の応用

Synthesis and Characterization of Pyrazoline Derivatives

Field

Chemistry, specifically Organic Synthesis and Crystallography

Application

The compound 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a pyrazoline derivative, was synthesized .

Method

The compound was synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution .

Results

The synthesized compounds were confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data .

Synthesis of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Field

Chemistry, specifically Organic Synthesis

Application

The compound 2-[(4-fluorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile was synthesized .

Method

The compound was synthesized by adding 4-Fluorobenzyl chloride and anhydrous potassium carbonate to a solution of 6-(2-methylpropyl)-2-thiouracil-5-carbonitrile in N,N-dimethylformamide and stirring the mixture at room temperature for 12 hours .

Results

The synthesized compound was confirmed by crystal structure analysis .

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

Field

Pharmaceutical Chemistry

Application

The compound 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives were synthesized as potent growth inhibitors of drug-resistant bacteria .

Method

The specific method of synthesis was not provided in the search results .

Results

The synthesized compounds were found to inhibit the growth of drug-resistant bacteria, with MIC values of 1–4 µg/mL across the tested strains .

Synthesis of (4-Fluorobenzyl) [3- (4-fluorobenzylsulfanyl)- [1,2,4]triazol-4-yl]amine

Application

The compound (4-Fluorobenzyl) [3- (4-fluorobenzylsulfanyl)- [1,2,4]triazol-4-yl]amine was synthesized .

Results

The synthesized compound was confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data .

Synthesis of 3,5-bis (3,4-dicarboxyphenoxy)benzoic acid-appended Mn (ii) coordination polymers

Field

Chemistry, specifically Coordination Chemistry and Photocatalysis

Application

The compound 3,5-bis (3,4-dicarboxyphenoxy)benzoic acid-appended Mn (ii) coordination polymers were synthesized for antibiotic photodegradation properties .

Results

The synthesized compounds exhibited optical semiconducting behavior and were used as photocatalysts for the photodecomposition of antibiotics .

Synthesis of 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand

Field

Chemistry, specifically Coordination Chemistry

Application

The compound 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand was synthesized .

Method

The compound was synthesized by the solvothermal method .

Results

The synthesized compound was confirmed by single crystal X-ray diffraction data .

特性

IUPAC Name |

3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWHQAITCCQJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)